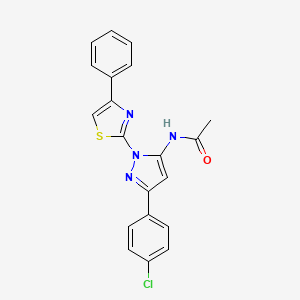
1-Cyano-4-isocyanonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-4-isocyanonaphthalene is an organic compound with the molecular formula C12H6N2 It is a derivative of naphthalene, characterized by the presence of both cyano and isocyano functional groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyano-4-isocyanonaphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminonaphthalene with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.
化学反応の分析
Types of Reactions: 1-Cyano-4-isocyanonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-amino-4-isocyanonaphthalene.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Amino-4-isocyanonaphthalene.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
1-Cyano-4-isocyanonaphthalene has several scientific research applications:
作用機序
The mechanism by which 1-Cyano-4-isocyanonaphthalene exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to proteins and enzymes, altering their function. The isocyano group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules .
類似化合物との比較
1-Cyano-4-isocyanonaphthalene can be compared with other isocyanonaphthalene derivatives, such as:
1-Amino-4-isocyanonaphthalene: Similar in structure but with an amino group instead of a cyano group, leading to different reactivity and applications.
1,5-Diisocyanonaphthalene:
2,6-Isocyanonaphthalene: Another isomer with distinct electronic properties and applications.
The uniqueness of this compound lies in its combination of cyano and isocyano groups, which impart specific reactivity and photophysical characteristics that are valuable in various scientific and industrial applications .
特性
CAS番号 |
730964-88-2 |
|---|---|
分子式 |
C12H6N2 |
分子量 |
178.19 g/mol |
IUPAC名 |
4-isocyanonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6N2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H |
InChIキー |
KYHXVDJOMFAENT-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]C1=CC=C(C2=CC=CC=C21)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


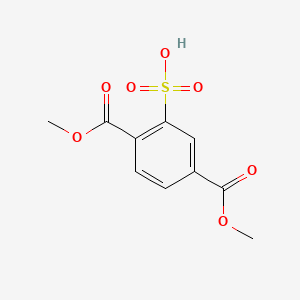
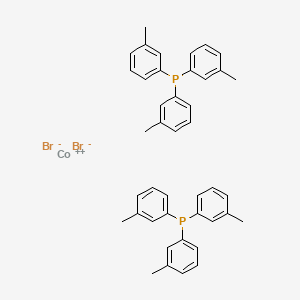
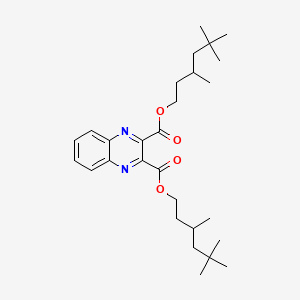
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
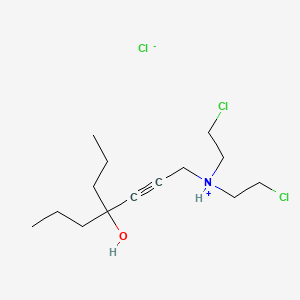
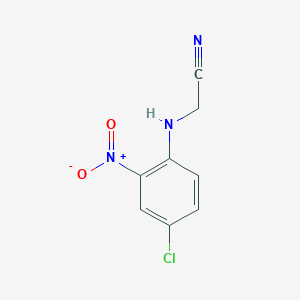
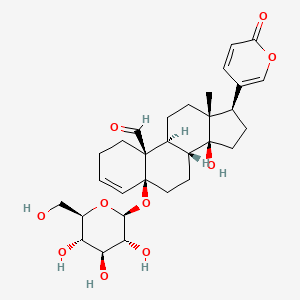
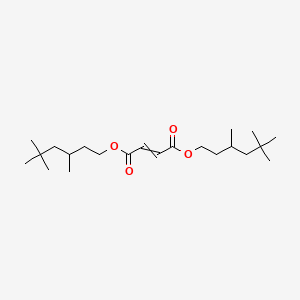
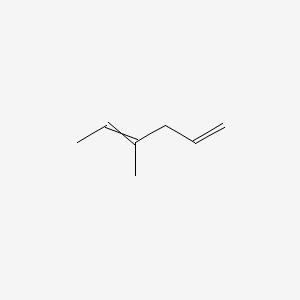

![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
